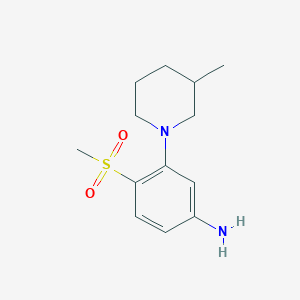
Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Overview
Description
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . It is a reagent used in the preparation of various biologically active molecules, including Nintedanib, an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis . The compound is known for its role in inhibiting blood vessel formation, which can be beneficial in cancer therapy .
Mechanism of Action
Target of Action
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is primarily targeted towards angiokinase . Angiokinase plays a crucial role in the formation of blood vessels, a process known as angiogenesis . This compound is also an impurity of Nintedanib, a receptor tyrosine kinase (RTK) inhibitor that binds to vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .
Mode of Action
This compound interacts with its targets by inhibiting their action . By inhibiting angiokinase, it can suppress the process of blood vessel formation . This inhibition can lead to changes in the cellular environment, particularly in the context of diseases like cancer where angiogenesis is often upregulated .
Biochemical Pathways
The inhibition of angiokinase by this compound affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which is crucial for the growth and spread of cancer cells . By inhibiting this pathway, the compound can potentially limit the growth and spread of these cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . This can lead to a decrease in the formation of new blood vessels, thereby potentially limiting the growth and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 1-acetyl-2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of angiogenesis. It interacts with various enzymes and proteins involved in the formation of new blood vessels. For instance, it inhibits the activity of angiokinases, which are enzymes that promote angiogenesis . This inhibition is crucial in preventing the growth of tumors, as they rely on new blood vessels for oxygen and nutrients. Additionally, this compound interacts with other biomolecules, such as growth factors and receptors, to exert its anti-angiogenic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of endothelial cells, which are essential for the formation of new blood vessels . This inhibition is achieved through the downregulation of pro-angiogenic genes and the upregulation of anti-angiogenic genes. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Firstly, it binds to angiokinases, inhibiting their enzymatic activity . This binding prevents the phosphorylation of downstream signaling proteins, which are necessary for the activation of pro-angiogenic pathways. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators . These changes result in the suppression of genes that promote angiogenesis and the activation of genes that inhibit it .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but it may degrade at high temperatures . Long-term studies have shown that this compound can have sustained anti-angiogenic effects, leading to prolonged inhibition of blood vessel formation . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling to maintain its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits angiogenesis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant anti-angiogenic activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key metabolites . For instance, it can inhibit the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, leading to reduced cellular proliferation . Additionally, this compound can affect metabolic flux by altering the levels of intermediates in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The compound may also bind to plasma proteins, affecting its bioavailability and distribution in the body . Furthermore, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to different cellular compartments through post-translational modifications and targeting signals . For example, the compound may localize to the nucleus, where it modulates gene expression, or to the cytoplasm, where it interacts with signaling proteins . The subcellular localization of this compound is essential for its ability to inhibit angiogenesis and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method of preparing methyl 1-acetyl-2-oxoindoline-6-carboxylate involves the oxidation of indolone and methyl acetate under alkaline conditions . Another method includes the synthesis from methyl 2-oxoindoline-6-carboxylate using high reaction temperatures and a reaction solvent that enables the azeotropic removal of acetic acid during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidation reactions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, such as acyl group substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce the target compound, while reduction and substitution reactions can yield various derivatives .
Scientific Research Applications
Methyl 1-acetyl-2-oxoindoline-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 1-acetyl-2-oxoindoline-6-carboxylate include:
BIBF 1202: An indolinone derivative used as a triple angiokinase inhibitor.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: Another indolinone derivative with similar biological activity.
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide: A compound with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific role in the synthesis of Nintedanib and its ability to inhibit blood vessel formation, making it valuable in cancer therapy and the treatment of idiopathic pulmonary fibrosis .
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMXPFXIAXDPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657817 | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676326-36-6 | |
| Record name | Methyl 1-acetyl-2-oxoindoline-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676326366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3VK66XEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


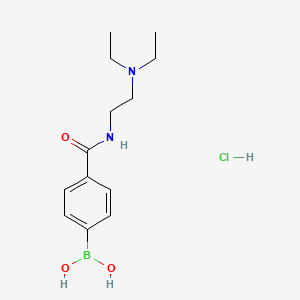
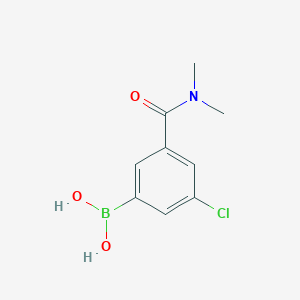
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
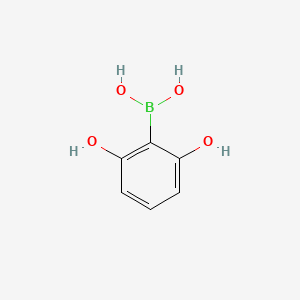

![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
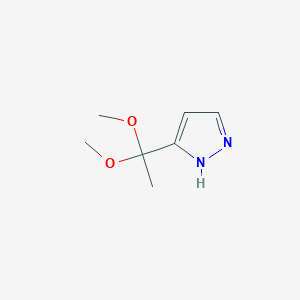
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
